

An In-depth Technical Guide to 2-Bromobutanenitrile: Discovery and History

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Compound of Interest		
Compound Name:	2-Bromobutanenitrile	
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Abstract

This technical guide provides a comprehensive overview of **2-bromobutanenitrile**, a halogenated nitrile of interest in organic synthesis. The document details the compound's discovery, historical context, and key synthetic methodologies. It includes a thorough compilation of its physicochemical properties and outlines detailed experimental protocols for its preparation. While **2-bromobutanenitrile** is primarily utilized as a synthetic intermediate, this guide serves as a foundational resource for professionals in chemical research and drug development, offering insights into its synthesis and characteristics.

Introduction

2-Bromobutanenitrile, with the chemical formula C_4H_6BrN , is an organic compound featuring a nitrile group and a bromine atom attached to the second carbon of a butane chain. This structure makes it a versatile reagent in organic synthesis, particularly in the introduction of the cyanobutyl group and as a precursor for various functionalized molecules. The reactivity of the α -bromo group allows for a range of nucleophilic substitution reactions, making it a valuable building block in the synthesis of more complex chemical entities. This guide explores the historical background, synthesis, and physical properties of this compound.

Discovery and Historical Context







The specific discovery of **2-bromobutanenitrile** is not well-documented in seminal publications, suggesting it emerged from the broader development of α -haloalkane and nitrile chemistry rather than a landmark discovery. The synthesis of α -halonitriles became more common with the advancement of organic chemistry in the 20th century.

A significant milestone in the synthesis of related brominated nitriles is documented in U.S. Patent 3,941,827, filed in 1974. This patent describes a method for the preparation of bromobutyronitrile, providing an early example of a documented synthesis that produces such compounds. While not exclusively focused on the 2-bromo isomer, the methodologies described therein are foundational to the synthesis of this class of compounds. The development of synthetic routes to α -halonitriles was driven by their utility as intermediates in the production of pharmaceuticals, pesticides, and other specialty chemicals.

Physicochemical Properties

2-Bromobutanenitrile is a liquid at room temperature with a range of physical and chemical properties that are critical for its handling and use in synthesis. A summary of these properties is presented in the table below.



Property	Value	Reference
Molecular Formula	C ₄ H ₆ BrN	[1]
Molecular Weight	148.00 g/mol	[1]
CAS Number	41929-78-6	[2][3]
Appearance	Colorless liquid	
Boiling Point	69-73 °C at 10 Torr, 149.195 °C at 760 mmHg	[3]
Density	1.458 - 1.4766 g/cm ³	[3]
Refractive Index	1.467	[3]
Flash Point	44.032 °C	[3]
Solubility	Miscible with most polar organic solvents.	
Vapor Pressure	4.073 mmHg at 25°C	[3]

Synthesis of 2-Bromobutanenitrile

The synthesis of **2-bromobutanenitrile** can be achieved through several routes, primarily involving the bromination of a suitable precursor. Two common methods are the dehydration of 2-bromobutyramide and the direct α -bromination of butyronitrile.

Synthesis via Dehydration of 2-Bromobutyramide

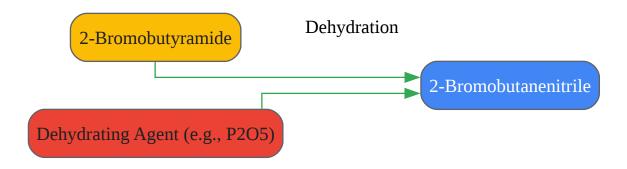
This method involves the dehydration of 2-bromobutyramide, which can be prepared from the corresponding carboxylic acid.

Experimental Protocol:

• Step 1: Synthesis of 2-Bromobutyramide: 2-Bromobutyric acid is converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 2-bromobutyryl chloride is then reacted with ammonia to yield 2-bromobutyramide.



Step 2: Dehydration of 2-Bromobutyramide: 2-Bromobutyramide is treated with a
dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride, to yield 2bromobutanenitrile. The reaction is typically carried out in an inert solvent under reflux,
followed by distillation to purify the product.



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Caption: Dehydration of 2-bromobutyramide to yield **2-bromobutanenitrile**.

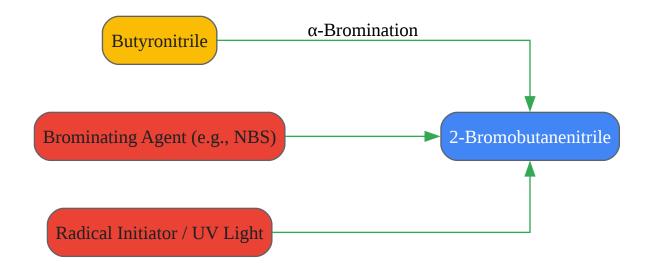
Synthesis via α -Bromination of Butyronitrile

Direct bromination of butyronitrile at the α -position is another viable synthetic route. This reaction typically proceeds via a free-radical mechanism or can be acid-catalyzed.

Experimental Protocol:

Butyronitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN, and irradiated with UV light. Alternatively, the reaction can be carried out under acidic conditions using bromine and a Lewis acid catalyst. The reaction mixture is then worked up, and the product is purified by distillation.





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Caption: α -Bromination of butyronitrile to form **2-bromobutanenitrile**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-bromobutanenitrile** is not readily available in public databases. However, predicted data and analysis of related compounds can provide an expected spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl (CH₃) protons, a multiplet for the methylene (CH₂) protons, and a multiplet for the methine (CH) proton adjacent to the bromine atom.
- ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in different chemical environments: the methyl carbon, the methylene carbon, the methine carbon bearing the bromine, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **2-bromobutanenitrile** is expected to exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations.



Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.

Biological Activity and Signaling Pathways

Currently, there is no significant research available that details any specific biological activity or involvement in signaling pathways for **2-bromobutanenitrile**. Its primary role in the scientific literature and industrial applications is that of a chemical intermediate for the synthesis of other compounds.

Safety and Handling

2-Bromobutanenitrile is classified as a hazardous substance. It is toxic if swallowed and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromobutanenitrile is a valuable, albeit not widely studied, halogenated nitrile. While its specific discovery is not clearly chronicled, its synthesis falls within the established principles of α -halogenation of nitriles. The compound's utility as a synthetic intermediate is its most significant aspect for the scientific community. This guide has consolidated the available information on its history, properties, and synthesis to provide a solid reference for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its reactivity and potential applications could unveil new synthetic possibilities.

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